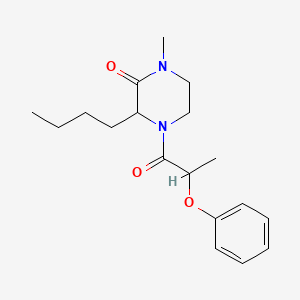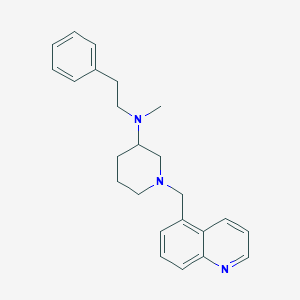![molecular formula C17H32N2O2 B6020544 2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)
2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia and has since gained attention for its potential as an anti-cancer agent.
Mécanisme D'action
CX-5461 inhibits RNA polymerase I transcription by binding to a specific DNA sequence called the rDNA promoter. This prevents the formation of the transcription initiation complex and ultimately leads to the downregulation of ribosomal RNA production.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway in cancer cells. It also inhibits the growth of tumors in animal models and has been shown to sensitize cancer cells to other therapies such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CX-5461 is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. However, it has been shown to have limited efficacy in some cancer types and can cause adverse effects such as myelosuppression.
Orientations Futures
Future research on CX-5461 could focus on developing combination therapies to enhance its efficacy, identifying biomarkers to predict patient response, and investigating its potential as a treatment for other diseases such as neurodegenerative disorders.
In conclusion, CX-5461 is a promising anti-cancer agent that selectively targets cancer cells by inhibiting RNA polymerase I transcription. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a topic of interest for scientific research.
Méthodes De Synthèse
The synthesis of CX-5461 involves several steps, including the reaction of 3-cyclohexylpropanoyl chloride with morpholine to form 4-(3-cyclohexylpropanoyl)-2-morpholinone. This compound is then reacted with N,N-dimethylethanolamine to yield CX-5461.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential as a cancer therapy. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This leads to the death of cancer cells while sparing healthy cells.
Propriétés
IUPAC Name |
3-cyclohexyl-1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-18(2)11-10-16-14-19(12-13-21-16)17(20)9-8-15-6-4-3-5-7-15/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACCCFLDJTMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6020463.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6020481.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![ethyl N-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)glycinate](/img/structure/B6020499.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6020510.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6020515.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B6020517.png)
![4-(3-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020525.png)

![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)

![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)